molecular formula C14H19NO4 B2598724 4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid CAS No. 263021-58-5

4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid

Cat. No.: B2598724
CAS No.: 263021-58-5
M. Wt: 265.309
InChI Key: VCHATJSFYCOEAP-UHFFFAOYSA-N
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Description

4-[Ethyl-[(2-Methylpropan-2-yl)oxycarbonyl]amino]benzoic Acid (CID 43265964) is a specialized chemical building block with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . This compound features a benzoic acid core that is substituted at the para-position with a protected ethyl(isopropyl)amino group. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the amine, making this reagent highly valuable in multi-step organic synthesis, particularly in the development of pharmaceutical candidates and complex organic molecules . The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to unveil the free amine, enabling further functionalization. Researchers utilize this compound in medicinal chemistry for the structure-activity relationship (SAR) exploration of new drug candidates and in chemical biology for the synthesis of more complex probes. As with all reagents of this nature, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-5-15(13(18)19-14(2,3)4)11-8-6-10(7-9-11)12(16)17/h6-9H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHATJSFYCOEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid, also known by its CAS number 228110-66-5, is a benzoic acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its effects on various cellular pathways, its potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉N₁O₄
  • Molecular Weight : 231.29 g/mol
  • LogP : 2.0588 (indicating moderate lipophilicity)

Biological Activity Overview

Research indicates that benzoic acid derivatives, including this compound, may influence several biological pathways:

  • Protein Degradation Systems : Studies have shown that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells. These pathways are critical for cellular homeostasis and protein turnover .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes such as neurolysin and angiotensin-converting enzyme (ACE). These enzymes are important in various physiological processes, including blood pressure regulation and neuropeptide metabolism .
  • Cytotoxicity and Antiproliferative Effects : Initial evaluations suggest that this compound exhibits low cytotoxicity in various cancer cell lines, indicating a favorable safety profile for potential therapeutic applications .

Study 1: Enhancing Proteostasis

A significant study evaluated the effects of benzoic acid derivatives on proteostasis mechanisms. The results indicated that compounds similar to this compound could significantly activate cathepsins B and L, leading to enhanced proteasomal activity in human foreskin fibroblasts. The findings suggested that such compounds might serve as modulators of protein degradation systems, potentially aiding in age-related decline in these pathways .

Study 2: Enzyme Inhibition

Further research focused on the inhibition of neurolysin and ACE by benzoic acid derivatives. The study highlighted that compounds with similar structures to this compound showed promising inhibitory activity against these enzymes, which could be beneficial in treating conditions like hypertension and certain neurodegenerative diseases .

Summary of Biological Activities

Biological ActivityObservations
Proteasome Activation Enhanced activity observed in fibroblasts; potential anti-aging benefits.
Enzyme Inhibition Significant inhibition of neurolysin and ACE; implications for therapeutic use.
Cytotoxicity Low cytotoxicity across various cancer cell lines; safe for further testing.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A detailed comparison of structural and functional attributes is provided below:

Compound Key Functional Groups Molecular Weight Solubility Reactivity/Applications
4-[Ethyl-[(2-Methylpropan-2-yl)Oxycarbonyl]Amino]Benzoic Acid (Target) Boc-protected carbamate, carboxylic acid 265.3 g/mol Low in water Acid-labile protecting group; used in peptide synthesis .
4-(1-((tert-Butoxycarbonyl)Amino)-2-Methylpropan-2-yl)Benzoic Acid Boc-protected amino, carboxylic acid, tert-butyl 337.4 g/mol Low in water Intermediate in glycosylation reactions; stable under coupling conditions .
Ethyl 4-[Acetyl-[1-(Dimethylamino)-1-Oxopropan-2-yl]Amino]Benzoate Acetyl, dimethylcarbamoyl, ethyl ester 336.4 g/mol Moderate in organic Esterification enhances lipophilicity; potential prodrug applications .
2-({4-[(2,2-Dimethylpropanoyl)Amino]-3-Methylbenzoyl}Amino)Benzoic Acid Pivaloyl (2,2-dimethylpropanoyl), amide, carboxylic acid 354.4 g/mol Very low in water Bulky pivaloyl group improves metabolic stability; used in polymer chemistry .
3-(4-Bromobenzoyl)Prop-2-Enoic Acid α,β-unsaturated acid, bromophenyl 269.1 g/mol Moderate in DMSO Reacts with nucleophiles via conjugate addition; precursor to heterocycles .

Reactivity and Stability

  • Boc Protection : The target compound shares acid-labile deprotection behavior with the Boc-protected analogue in , but its ethyl substituent may slightly alter hydrolysis kinetics compared to tert-butyl derivatives .
  • Ester vs. Carboxylic Acid : The ethyl ester in is more lipophilic and hydrolytically stable than the carboxylic acid in the target compound, which is ionizable at physiological pH.
  • Conjugated Systems : Unlike the α,β-unsaturated system in , the target compound lacks electrophilic sites for nucleophilic addition, limiting its utility in cyclization reactions.

Research Findings and Trends

  • Synthetic Utility : The target compound’s Boc group enables efficient amine protection in multistep syntheses, as demonstrated in glycosylation protocols ().
  • Comparative Stability : Under acidic conditions (e.g., 1M HCl), the Boc group cleaves faster than the pivaloyl group () but slower than acetylated amines ().

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid, and how are reaction conditions optimized for yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:

  • Coupling Reactions : Ethyl and tert-butoxycarbonyl (Boc) groups are introduced via carbamate-forming reactions using reagents like di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF) .
  • Purification : Column chromatography or recrystallization is employed to isolate intermediates. Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding .
  • Optimization : Temperature control (e.g., 0–25°C for Boc protection) and stoichiometric ratios (1:1.2 substrate-to-reagent) minimize side reactions. Catalytic hydrogenation (Pd/C, H₂) may reduce nitro intermediates to amines .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the tert-butyl group in the Boc moiety appears as a singlet at δ ~1.4 ppm in ¹H NMR, while carbonyl carbons resonate at δ ~155–160 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). Discrepancies between theoretical and observed masses may indicate incomplete deprotection or side reactions .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of ethyl and Boc groups to the benzoic acid scaffold?

  • Methodological Answer :

  • Reagent Selection : Use Boc-protected ethylamine derivatives with activating agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates. Adding catalytic DMAP (4-dimethylaminopyridine) accelerates acylation .
  • Side Reaction Mitigation : Monitor pH to prevent premature deprotection of the Boc group. For example, maintain neutral conditions during coupling to avoid acid-induced cleavage .

Q. What analytical strategies resolve contradictions between computational predictions and experimental spectral data?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. Tools like ACD/Labs or Gaussian software simulate spectra to identify mismatches .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track specific carbons and validate resonance assignments in complex spectra .
  • Multi-Technique Validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to reconcile discrepancies arising from dynamic effects (e.g., rotational isomerism) .

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